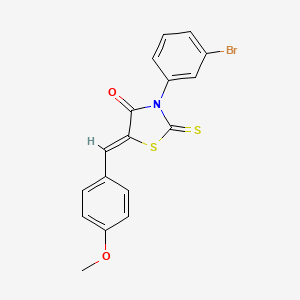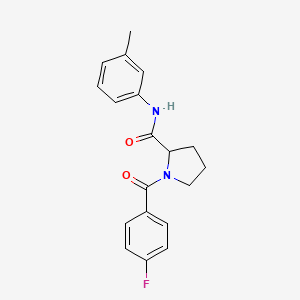![molecular formula C18H24N2O4 B5972188 N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide, also known as HON-Suc-NO2, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the treatment of several diseases and its unique mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a key regulator of the pathway. This inhibition leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been shown to have neuroprotective effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its unique mechanism of action. It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This makes N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide a potentially useful compound for the treatment of several diseases. However, one limitation of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide. One direction is the further study of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide and its effects on the immune system. Finally, the development of more soluble forms of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide may make it more useful in certain experiments.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves a multi-step process that starts with the reaction between 3-hydroxyphenylacetic acid and 1-bromo-3-chloropropane. The resulting product is then reacted with N,N-dimethylformamide to obtain a spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with succinic anhydride to produce N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties that may be beneficial in the treatment of these diseases. Additionally, N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
N'-(3-hydroxyphenyl)-N-(1-oxaspiro[4.4]nonan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-15-5-3-4-13(10-15)19-16(22)6-7-17(23)20-14-11-18(24-12-14)8-1-2-9-18/h3-5,10,14,21H,1-2,6-9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAIGKCGGSSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)CCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)